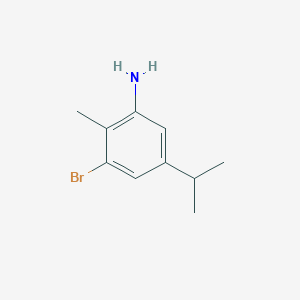![molecular formula C11H10F3NO B1528237 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 1260798-94-4](/img/structure/B1528237.png)
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile
Overview
Description
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile is a synthetic compound with the CAS Number: 1260798-94-4 . It has a molecular weight of 229.2 and is commonly used in scientific research. The compound belongs to the class of chemicals known as phenethylamines.
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile . The InChI code is 1S/C11H10F3NO/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6H,1-2H3 . This indicates the compound has 11 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at room temperature and is shipped under normal conditions .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Oxidation Reactions
The kinetics and mechanisms of oxidation reactions involving related compounds have been extensively studied. For instance, the oxidation of secondary alcohols by potassium tetraoxoferrate(VI) under basic conditions leads to the formation of ketones, showcasing the reactivity and potential utility of similar compounds in organic synthesis (Norcross et al., 1997).
Reactivity with Sulfides
Methyl(trifluoromethyl)dioxirane's reaction with sulfides results in sulfones, highlighting a method for functional group transformation involving trifluoromethylated compounds. This process suggests the potential of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in synthesizing sulfones and exploring sulfurane intermediates (Asensio et al., 1996).
Materials Science and Polymer Chemistry
Liquid Crystalline Polysiloxanes
The synthesis of fluorinated monomers for side-chain liquid crystalline polysiloxanes demonstrates the application of fluoroalkyl groups in designing materials with specific optical and thermal properties. These materials are notable for their wide temperature range of liquid crystalline behavior, influenced by the fluorinated chain length (Bracon et al., 1999).
Protective Coatings
Methyl phenyl polysiloxane resins have been developed for protective coatings on metals, showcasing the application of similar compounds in corrosion resistance and barrier protection. These materials demonstrate excellent adhesion, scratch resistance, and chemical inertness, indicating the role of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in developing advanced coatings (Barletta et al., 2015).
Electrochemistry and Battery Technology
Safe Electrolytes for Lithium-Ion Batteries
Novel mixtures involving nitrile-functionalized glyme and hydrofluoroether have been introduced as safe electrolytes for lithium-ion batteries. These electrolytes exhibit high safety, improved wettability, and superior electrochemical performance compared to conventional electrolytes, highlighting the potential of "2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile" in enhancing battery safety and efficiency (Liu et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPHMXIRXQZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



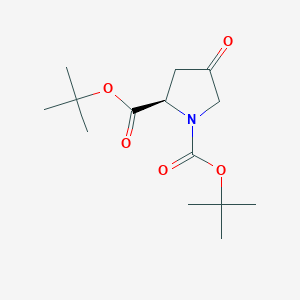
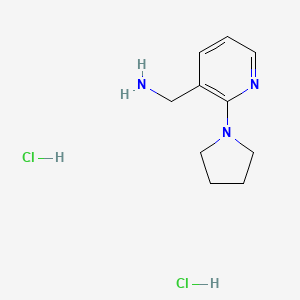

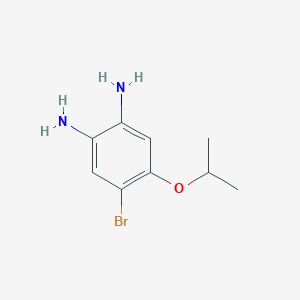
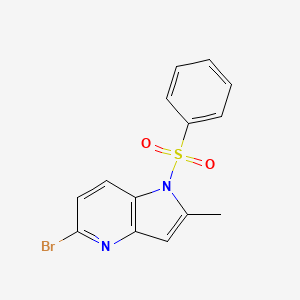

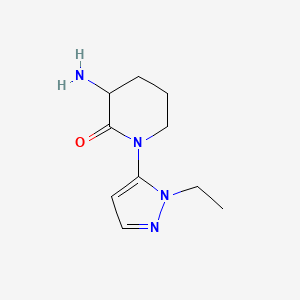
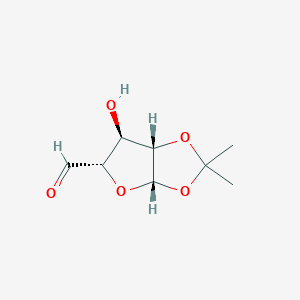

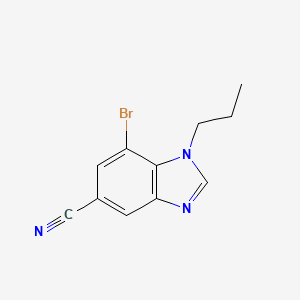
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
